NF 279

Übersicht

Beschreibung

NF 279 is a compound extensively studied in the field of chemistry, particularly focusing on its synthesis, molecular structure, and various properties.

Synthesis Analysis

The synthesis of NF 279 and similar compounds involves complex chemical reactions and processes. Studies such as those by Eremets et al. (2004) and Riley et al. (2007) have explored the synthesis of nitrogen-based compounds under high temperatures and pressures, which might offer insights into similar methods for NF 279 synthesis (Eremets et al., 2004) (Riley, Op't Holt, & Merz, 2007).

Molecular Structure Analysis

Research on molecular structures, such as those conducted by Diercks and Yaghi (2017), provides insights into the molecular assembly and structure of compounds like NF 279 (Diercks & Yaghi, 2017).

Chemical Reactions and Properties

The chemical reactions and properties of NF 279 can be inferred from studies like those by Ikeda, Toganoh, and Furuta (2007), who examined the synthesis, reactivity, and properties of related compounds (Ikeda, Toganoh, & Furuta, 2007).

Physical Properties Analysis

Research such as that by Needham, Wei, and Seybold (1988) provides a comprehensive analysis of the physical properties of molecular compounds, which is relevant for understanding NF 279 (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of NF 279 can be explored through studies like that by Wu and Schultz (2009), who discuss the synthesis and properties of molecules with defined chemical characteristics (Wu & Schultz, 2009).

Wissenschaftliche Forschungsanwendungen

-

Drinking Water Treatment

- Field : Environmental Science

- Application : NF 279 is used in the treatment of drinking water . It’s a promising separation technique to produce drinking water from different types of water sources .

- Method : The development of materials/fabrication and applications of NF membranes in various scenarios including surface water treatment, groundwater treatment, water reuse, brackish water treatment, and point of use applications .

- Results : The technique has been successful in removing major pollutants such as hardness, pathogens, and natural organic matter, as well as micropollutants of major concern like disinfection byproducts, per- and polyfluoroalkyl substances, and arsenic .

-

Water Treatment in Agriculture

- Field : Agricultural Science

- Application : NF 279 is used in water treatment in agriculture . It stands out for its ability to effectively eliminate impurities, sediments, chemical effluents, and even hazardous substances like arsenic .

- Method : The selection of membranes with appropriate selectivity based on applications of interest are vital to achieving the highest separation efficiency .

- Results : The use of NF 279 has shown great promise in enhancing water quality, thereby contributing to sustainable agriculture .

-

Desalination of Brackish Water

- Field : Environmental Engineering

- Application : NF 279 is used in the desalination of brackish water .

- Method : Researchers have explored the effects of different NF membranes and operating conditions, as well as those of operation modes on treatment efficiency .

- Results : The studies have shown promising results in the desalination of brackish water .

Safety And Hazards

The safety data sheet for NF 279 was not available in the search results. It’s recommended to handle it with appropriate safety measures.

Zukünftige Richtungen

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date.

Eigenschaften

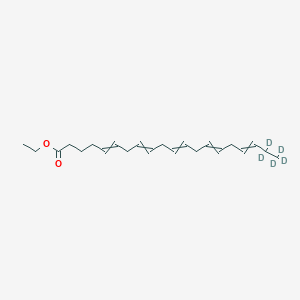

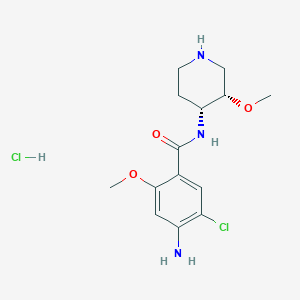

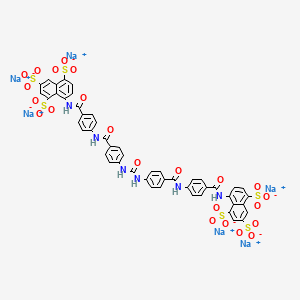

IUPAC Name |

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMCMLNRWDKUDB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H30N6Na6O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5311315 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.